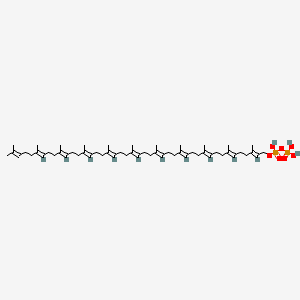

Undecaprenyl pyrophosphate

説明

特性

CAS番号 |

31867-59-1 |

|---|---|

分子式 |

C55H92O7P2 |

分子量 |

927.3 g/mol |

IUPAC名 |

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate |

InChI |

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58) |

InChIキー |

NTXGVHCCXVHYCL-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C |

他のCAS番号 |

23-13-2 |

物理的記述 |

Solid |

同義語 |

undecaprenyl pyrophosphate UndPP |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.

Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .

化学反応の分析

Types of Reactions: Undecaprenyl pyrophosphate undergoes several types of chemical reactions, including:

Dephosphorylation: Catalyzed by this compound phosphatase, converting this compound to undecaprenyl phosphate.

Glycosylation: Involves the transfer of sugar moieties to this compound, forming lipid-linked oligosaccharides.

Common Reagents and Conditions:

Dephosphorylation: Requires this compound phosphatase and occurs in the presence of divalent cations such as magnesium or manganese.

Glycosylation: Utilizes nucleotide sugars such as uridine diphosphate-N-acetylglucosamine and specific glycosyltransferases.

Major Products:

Undecaprenyl phosphate: Formed from the dephosphorylation of this compound.

Lipid-linked oligosaccharides: Produced through glycosylation reactions.

科学的研究の応用

Role in Bacterial Cell Wall Biosynthesis

Undecaprenyl pyrophosphate serves as a universal carrier lipid for the synthesis of peptidoglycan and other polysaccharides essential for bacterial cell walls. The conversion of this compound to undecaprenyl phosphate is catalyzed by this compound phosphatase (UppP), which is integral to recycling this lipid carrier for continuous cell wall synthesis .

Table 1: Key Functions of this compound

Antibiotic Development

Due to its vital role in bacterial growth and survival, this compound and its associated enzymes are attractive targets for antibiotic development. Inhibitors of this compound synthase (UppS) have been identified as promising candidates for new antibacterial agents. For instance, small molecules like viridicatumtoxin and spirohexaline have shown significant inhibitory effects on UppS, demonstrating potential against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Inhibition by Small Molecules

- Compounds Tested : Viridicatumtoxin and spirohexaline

- IC50 Values : 4 µM and 9 µM respectively

- Target : Bacterial this compound synthase

- Outcome : Effective antimicrobial activity against Gram-positive bacteria .

Understanding Bacterial Resistance Mechanisms

Research has indicated that this compound phosphatases play a role in mediating low-level resistance to antibiotics like bacitracin in certain bacterial species, including Enterococcus faecalis. Studies show that mutations in the uppP gene can lead to increased susceptibility to antibiotics, highlighting the importance of this compound in resistance mechanisms .

Table 2: Impact of UppP on Antibiotic Resistance

| Bacterial Species | Resistance Mechanism | Effect of UppP Mutation |

|---|---|---|

| Enterococcus faecalis | Low-level bacitracin resistance | Increased susceptibility to bacitracin |

| Escherichia coli | Decreased efficiency in cell wall synthesis | Enhanced sensitivity to inhibitors |

Structural Insights and Mechanistic Studies

Understanding the structure and function of this compound synthase and phosphatases provides insights into their catalytic mechanisms. For example, studies utilizing molecular dynamics simulations have elucidated the active site configurations of these enzymes, which are crucial for their function .

Case Study: Structural Analysis

作用機序

Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .

類似化合物との比較

Table 1: Comparison of Polyprenyl Pyrophosphates

Key Structural Insights :

- UppS vs. Solanesyl Synthase : UppS strictly produces C₅₅ chains, while solanesyl synthase generates C₄₅ products. Structural studies reveal that UppS employs conserved residues (e.g., His43, Ser71) and Mg²⁺ ions to stabilize IPP and FPP during catalysis, a mechanism distinct from solanesyl synthase .

- Eukaryotic vs. Bacterial Enzymes: Eukaryotic enzymes like NUS1 (in Saccharomyces cerevisiae) form heterodimers (NUS1-RER2) for dolichol synthesis, contrasting with bacterial UppS, which functions as a monomer .

Product Chain Length Variability

Chain length is determined by enzyme specificity and environmental factors:

- Detergent Sensitivity : E-polyprenyl diphosphate synthases exhibit variable product lengths depending on detergent concentration. For example, E. coli enzymes produce C₅₀–C₅₅ chains in Triton X-100, whereas UppS consistently yields C₅₅ regardless of detergent .

- Substrate Utilization: Species-specific differences exist. For instance, Staphylococcus aureus UppS cannot utilize geranylgeranyl pyrophosphate (GGPP) as a substrate, unlike some plant prenyltransferases .

Inhibitor Specificity and Mechanisms

Table 2: Inhibitors Targeting Polyprenyl Pyrophosphate Synthases

Notable Findings:

- Bacitracin Resistance : Mutations in UPP phosphatases (e.g., BacA) confer bacitracin resistance by enhancing UPP recycling, a mechanism absent in dolichol pathways .

- Molecular Dynamics Insights : UppS exhibits conformational flexibility, allowing inhibitors like bicyclic tetramates to bind rare enzyme states, a feature exploited in rational drug design .

Research Findings and Implications

- Structural Biology : Crystal structures of UppS (PDB: 1V7U) reveal a hydrophobic active site accommodating FPP and IPP, with Mg²⁺ critical for catalysis . Docking studies using citronellol (a UppS inhibitor) demonstrate competitive binding with FPP (RMSD: 1.8 Å), validating structure-based approaches .

- Antimicrobial Development : Bisphosphonates and tetramates show low nM IC₅₀ values against UppS, with minimal cross-reactivity toward human prenyltransferases .

Q & A

Q. How can researchers integrate UPP metabolic flux analysis with genome-scale metabolic models?

- Methodological Answer : Employ ¹³C metabolic flux analysis (MFA) to track UPP precursor incorporation into peptidoglycan. Couple this with constraint-based modeling (COBRA Toolbox) to predict flux distributions in uppP-knockout strains. Validate using CRISPRi-mediated gene silencing and LC-MS-based metabolomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。